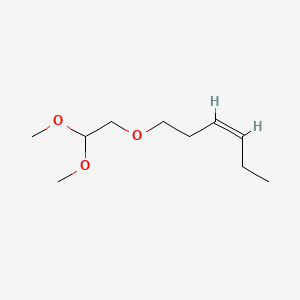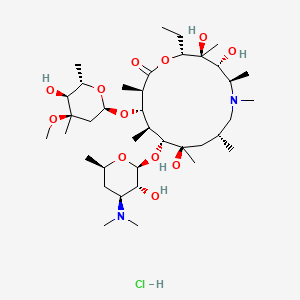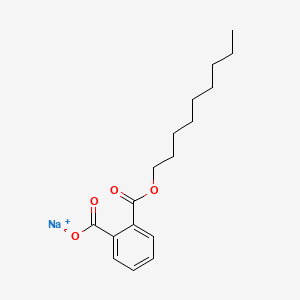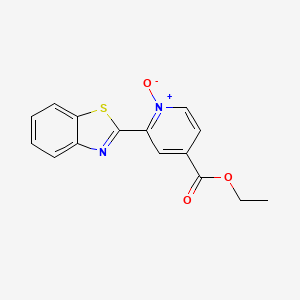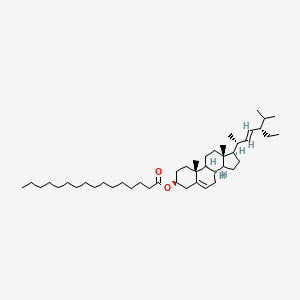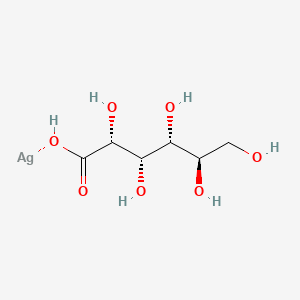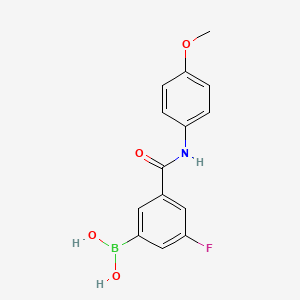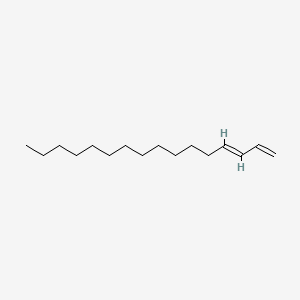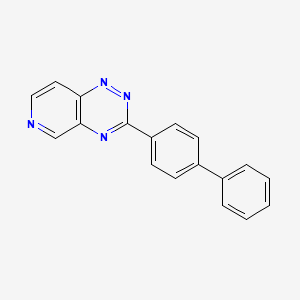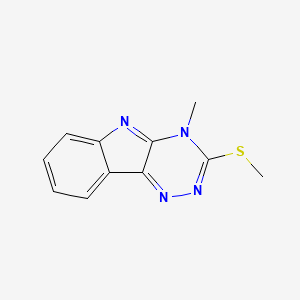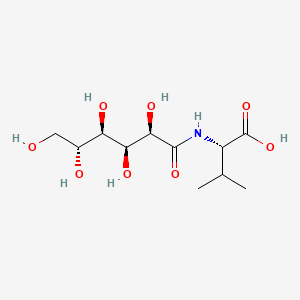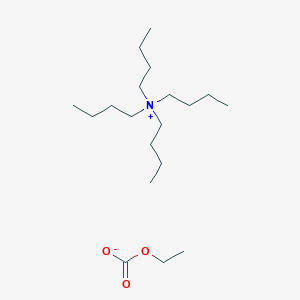
ethyl carbonate;tetrabutylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl carbonate and tetrabutylazanium are two distinct compounds that, when combined, form a unique chemical entity. Ethyl carbonate is an ester of carbonic acid and ethanol, commonly used as a solvent and intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl carbonate can be synthesized through the reaction of ethanol with phosgene or by transesterification of dimethyl carbonate with ethanol . The reaction conditions typically involve the use of a base catalyst and moderate temperatures.
Tetrabutylazanium is usually prepared by the quaternization of tributylamine with an alkyl halide, such as butyl bromide . The reaction is carried out in an organic solvent like acetonitrile or dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of ethyl carbonate often involves the use of continuous flow reactors to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to recycle unreacted starting materials .
Tetrabutylazanium is produced on an industrial scale using similar quaternization reactions, with careful control of reaction parameters to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl carbonate undergoes various chemical reactions, including hydrolysis, transesterification, and aminolysis . Common reagents used in these reactions include water, alcohols, and amines, respectively. The major products formed are ethanol, different esters, and amides.
Tetrabutylazanium participates in alkylation, oxidation, reduction, and esterification reactions . It acts as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. Common reagents include alkyl halides, oxidizing agents, reducing agents, and carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl carbonate is widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers . It serves as a solvent in various organic reactions and as an intermediate in the production of other chemicals.
Tetrabutylazanium is employed as a phase-transfer catalyst in organic synthesis, enabling reactions that would otherwise be difficult to achieve . It is also used in the preparation of bioactive heterocycles and as a co-catalyst in coupling reactions .
Mecanismo De Acción
Ethyl carbonate acts primarily as a solvent and intermediate, facilitating the dissolution and reaction of various compounds . Its mechanism of action involves the stabilization of transition states and intermediates during chemical reactions.
Tetrabutylazanium functions as a phase-transfer catalyst by transferring anionic reactants from the aqueous phase to the organic phase . This enhances the reactivity of the anionic species and increases the overall reaction rate. The molecular targets include various organic and inorganic reactants, and the pathways involve the formation of ion pairs and transition states.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: Another ester used as a solvent and intermediate in organic synthesis.
Tetraethylammonium: A quaternary ammonium cation similar to tetrabutylazanium, used in various chemical reactions.
Uniqueness
Ethyl carbonate is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and polymers . Tetrabutylazanium stands out for its efficiency as a phase-transfer catalyst and its ability to facilitate a wide range of organic reactions .
Conclusion
Ethyl carbonate and tetrabutylazanium are versatile compounds with significant applications in organic synthesis, pharmaceuticals, and industrial chemistry. Their unique properties and reactivity make them valuable tools in scientific research and industrial processes.
Propiedades
Número CAS |
478796-04-2 |
|---|---|
Fórmula molecular |
C16H36N.C3H5O3 C19H41NO3 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
ethyl carbonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-6-3(4)5/h5-16H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clave InChI |
LJQWWEWGJVYPQX-UHFFFAOYSA-M |
SMILES canónico |
CCCC[N+](CCCC)(CCCC)CCCC.CCOC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


